molecular formula C9H8N4S B11893442 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile

Cat. No.: B11893442
M. Wt: 204.25 g/mol
InChI Key: BNUKXVKZXSFFLM-UHFFFAOYSA-N
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Description

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core with an ethyl group at the 6th position, a thioxo group at the 4th position, and a carbonitrile group at the 7th position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.

    Introduction of the Thioxo Group: The thioxo group is introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.

    Ethylation: The ethyl group is introduced at the 6th position through alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Carbonitrile Group: The carbonitrile group is introduced by reacting the intermediate with cyanating agents such as cyanogen bromide or sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The ethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Amines, thiols, bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases by binding to their active sites, thereby affecting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile: Lacks the ethyl group at the 6th position.

    6-Methyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile: Has a methyl group instead of an ethyl group at the 6th position.

    6-Ethyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile: Contains an oxo group instead of a thioxo group at the 4th position.

Uniqueness

The presence of the ethyl group at the 6th position and the thioxo group at the 4th position makes 6-Ethyl-4-thioxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile unique. These functional groups contribute to its distinct chemical reactivity and biological activity, differentiating it from other similar compounds.

Properties

Molecular Formula

C9H8N4S

Molecular Weight

204.25 g/mol

IUPAC Name

6-ethyl-4-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidine-7-carbonitrile

InChI

InChI=1S/C9H8N4S/c1-2-6-5(3-10)7-8(13-6)9(14)12-4-11-7/h4,13H,2H2,1H3,(H,11,12,14)

InChI Key

BNUKXVKZXSFFLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(N1)C(=S)N=CN2)C#N

Origin of Product

United States

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